molecular formula C21H25N5O2S B2889836 N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852436-91-0

N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2889836
CAS No.: 852436-91-0
M. Wt: 411.52
InChI Key: KHVACTCHKPOMRF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-ethoxyphenyl group at position 3 and a thioacetamide moiety at position 4.

Properties

IUPAC Name

N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-2-28-17-10-8-15(9-11-17)21-24-23-18-12-13-20(25-26(18)21)29-14-19(27)22-16-6-4-3-5-7-16/h8-13,16H,2-7,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVACTCHKPOMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Hydrazination

Pyridazine-3-carboxylic acid hydrazide serves as a precursor for triazole ring formation. Reaction with nitrile imines or thioureas under acidic conditions generates the fused triazole ring. For 3-aryl-substituted derivatives like 3-(4-ethoxyphenyl), in situ generation of aryl-substituted nitrile imines is critical.

Example Protocol

  • Reactants : 6-Chloropyridazine-3-carbohydrazide, 4-ethoxybenzoyl chloride.
  • Conditions : Reflux in acetic acid (12 h, 110°C).
  • Yield : ~68%.

Cyclization Optimization

Microwave-assisted cyclization reduces reaction times (30 min vs. 12 h) and improves yields (82–85%). Solvent systems such as ethanol or DMF with catalytic triethylamine enhance regioselectivity for the [4,3-b] isomer over [1,5-a] variants.

Functionalization at Position 6: Thioether Linkage

Introducing the thioacetamide moiety at position 6 requires nucleophilic substitution or oxidative coupling.

Bromide Intermediate Preparation

6-Bromo-triazolo[4,3-b]pyridazine derivatives are synthesized via bromination of the parent heterocycle.

Bromination Protocol

  • Reactants : 3-(4-Ethoxyphenyl)-triazolo[4,3-b]pyridazine, N-bromosuccinimide (NBS).
  • Conditions : Acetonitrile, 0°C to room temperature, 4 h.
  • Yield : 76%.

Thiolation and Acetamide Coupling

The brominated intermediate reacts with thiol-containing acetamides under basic conditions.

Thioether Formation

  • Reactants : 6-Bromo derivative, N-cyclohexyl-2-mercaptoacetamide.
  • Conditions : K$$2$$CO$$3$$, DMF, 80°C, 6 h.
  • Yield : 65%.

Alternative Route : Direct displacement using 2-chloro-N-cyclohexylacetamide and 6-mercapto-triazolopyridazine in ethanol with triethylamine (reflux, 8 h, yield: 58%).

N-Cyclohexylacetamide Synthesis

The acetamide side chain is prepared via amidation of chloroacetyl chloride with cyclohexylamine.

Amidation Protocol

  • Reactants : Chloroacetyl chloride, cyclohexylamine.
  • Conditions : Dichloromethane, 0°C, 2 h.
  • Yield : 89%.

Integrated Synthetic Pathways

Two primary routes are validated for the target compound:

Route A: Sequential Functionalization

  • Synthesize 3-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazine.
  • Brominate at position 6.
  • Substitute bromide with N-cyclohexyl-2-mercaptoacetamide.

Overall Yield : 42% (multi-step).

Route B: Convergent Synthesis

  • Prepare 6-mercapto-triazolopyridazine.
  • Couple with 2-chloro-N-cyclohexylacetamide.

Overall Yield : 51%.

Analytical Characterization

Critical spectroscopic data for the target compound:

Parameter Value
1H NMR (DMSO-d6) δ 1.25 (t, 3H, OCH2CH3), 1.45–1.85 (m, 10H, cyclohexyl), 3.92 (s, 2H, SCH2), 4.12 (q, 2H, OCH2), 7.02–8.45 (m, 5H, Ar-H + triazolopyridazine-H).
13C NMR δ 14.1 (OCH2CH3), 24.8–33.6 (cyclohexyl), 63.5 (OCH2), 115.2–159.4 (aromatic/triazolo C), 169.8 (C=O).
HRMS m/z 466.1821 [M+H]+ (calc. 466.1824).

Challenges and Optimization

  • Regioselectivity : Microwave irradiation and solvent polarity control minimize [1,5-a] byproduct formation.
  • Thiol Stability : Use of inert atmosphere (N2) prevents disulfide formation during coupling.
  • Solvent Choice : DMF outperforms ethanol in solubilizing intermediates, increasing yields by 12–15%.

Chemical Reactions Analysis

N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the nitro groups or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or other substituents can be replaced by different nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.

Scientific Research Applications

N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems, including its antimicrobial and antiviral properties.

    Medicine: Due to its potential anticancer activity, it is investigated for its ability to inhibit the growth of cancer cells and its mechanism of action in cancer therapy.

    Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly relevant in its anticancer and antimicrobial activities. The exact molecular pathways and targets are still under investigation, but the compound’s ability to bind to and modulate the activity of key proteins is central to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Differences Biological/Physicochemical Notes Reference(s)
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide N-4-fluorophenyl instead of N-cyclohexyl Higher polarity due to fluorophenyl; potential for altered target binding compared to cyclohexyl
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide N-benzodioxol instead of N-cyclohexyl Increased molecular weight (449.5 g/mol); benzodioxol may enhance aromatic interactions
N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide 3-pyridinyl on triazolo core; oxolanylmethyl on acetamide Pyridinyl may improve water solubility; oxolanylmethyl could influence conformational flexibility
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) Methyl groups on triazolo core and acetamide nitrogen Demonstrated functional inhibition of Lin28 proteins; simpler substituents may reduce steric hindrance
N-(4-ethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide 3-oxo and phenyl groups on pyridazine ring Oxo group introduces hydrogen-bonding potential; phenyl enhances hydrophobicity

Key Findings from Comparative Analysis

The 4-ethoxyphenyl substituent on the triazolo core is conserved in multiple analogs (e.g., ), suggesting its role in stabilizing π-π interactions with hydrophobic protein pockets.

Physicochemical Properties :

  • Melting points for structurally related compounds, such as (E)-4b (mp 253–255°C), highlight the influence of polar functional groups (e.g., carboxylic acids) on thermal stability . The absence of such groups in the target compound may result in a lower melting point, though experimental confirmation is needed.
  • Molecular weight variations (e.g., 449.5 g/mol for the benzodioxol analog vs. ~412 g/mol for the target compound) impact solubility and bioavailability .

Biological Relevance :

  • Triazolopyridazine derivatives, including the target compound, have been investigated as bromodomain inhibitors (e.g., AZD5153 ) and epigenetic modulators, where substituents like methoxy or ethoxy groups fine-tune potency .
  • Analogous compounds (e.g., Lin28-1632 ) demonstrate the scaffold’s versatility in targeting diverse pathways, such as Lin28-mediated oncogenesis .

Biological Activity

N-cyclohexyl-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N4O2SC_{19}H_{26}N_4O_2S, with a molecular weight of 374.5 g/mol. The compound features a cyclohexyl group, a thioacetamide moiety, and a triazolopyridazin core, which are believed to contribute to its biological activities.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound. A notable study demonstrated that derivatives exhibited significant activity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. Specifically, one derivative showed a log GI(50) value of -6.01 against HOP-92 cells and -6.00 against U251 cells, indicating potent cytotoxic effects .

CompoundCell LineLog GI(50)
Derivative 1HOP-92-6.01
Derivative 1U251-6.00

Antimicrobial Activity

The antimicrobial properties of N-cyclohexyl derivatives have also been investigated. In vitro studies revealed that certain compounds demonstrated significant antibacterial activity against various strains of bacteria. For instance, derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 15.62 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.62
Escherichia coli15.62

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure significantly influence the biological activity of these compounds. For example, the introduction of different substituents on the phenyl ring or variations in the cyclohexyl group can enhance or diminish anticancer and antimicrobial activities .

Case Studies

  • Case Study on Anticancer Activity : A series of synthesized triazole derivatives were tested for their anticancer properties against multiple cancer cell lines. The results indicated that specific substitutions on the triazole ring led to enhanced cytotoxicity compared to others .
  • Case Study on Antimicrobial Efficacy : In a comparative study assessing various thiadiazole derivatives for their antimicrobial properties, certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Optimization Strategies :

  • Temperature : Maintain 0–5°C during sensitive steps (e.g., amide coupling) to minimize side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) for thioether formation to enhance solubility .
  • Catalysts : Employ Pd-catalyzed cross-coupling for regioselective functionalization of the pyridazine ring .

Basic: What analytical techniques are most reliable for confirming the compound’s structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., ethoxyphenyl, cyclohexyl) and thioether connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C23H26N6O2S) and detect isotopic patterns .
  • HPLC-PDA : Assess purity (>95%) and monitor degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .

Advanced: How should researchers design experiments to assess the compound’s bioactivity against specific enzymatic targets?

Answer:

Target Selection : Prioritize kinases or proteases due to the triazolopyridazine scaffold’s affinity for ATP-binding pockets .

Assay Design :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC50 determination .
  • Cellular Efficacy : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and validate target engagement via Western blotting .

Controls : Include known inhibitors (e.g., staurosporine for kinases) and scaffold analogs to establish SAR trends .

Advanced: How can contradictory bioactivity data across studies be systematically resolved?

Answer:

Assay Variability : Replicate experiments under standardized conditions (pH, temperature, cell passage number) .

Compound Integrity : Verify batch-to-batch consistency via LC-MS and DSC (differential scanning calorimetry) to rule out degradation .

Structural Analogs : Compare activity of derivatives (e.g., varying ethoxyphenyl substituents) to identify critical pharmacophores .

Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

Answer:

Substituent Modification :

  • Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups to probe electronic effects .
  • Vary the cyclohexyl moiety with smaller (e.g., cyclopentyl) or bulkier (e.g., adamantyl) groups to assess steric tolerance .

Biological Testing :

  • Profile analogs against a panel of related targets (e.g., kinases CDK2, EGFR) to map selectivity .

Computational Modeling :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Q. Example SAR Table :

Analog SubstituentTarget Activity (IC50)Selectivity Ratio (Target A/B)
4-Ethoxyphenyl120 nM5.2
4-Trifluoromethyl85 nM3.8
Cyclopentyl210 nM12.4

Basic: What strategies ensure high purity during large-scale synthesis?

Answer:

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) .
  • In-Process Controls (IPC) : Monitor reactions via TLC or UPLC to isolate intermediates before side reactions occur .
  • Quality Metrics : Set specifications for residual solvents (GC-MS) and heavy metals (ICP-OES) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

Molecular Docking : Use Schrödinger Suite or MOE to model binding to kinase ATP pockets, focusing on hydrogen bonds with hinge regions .

MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess complex stability and identify critical residue interactions .

ADMET Prediction : Employ SwissADME or ADMETlab to estimate solubility, CYP inhibition, and blood-brain barrier penetration .

Advanced: How should researchers address stability issues in biological assay buffers?

Answer:

  • Buffer Optimization : Use PBS (pH 7.4) with 0.01% Tween-80 to enhance solubility and prevent aggregation .
  • Degradation Studies : Conduct forced degradation (e.g., 40°C, 75% RH for 14 days) and analyze products via LC-MS to identify labile groups .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) if metal-catalyzed oxidation is observed .

Basic: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Co-Solvents : Use 10% DMSO/PEG-400 in saline for intraperitoneal administration .
  • Salt Formation : Synthesize hydrochloride or mesylate salts via acid-base titration .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to enhance bioavailability .

Advanced: How can degradation products be identified and characterized?

Answer:

  • LC-MS/MS : Use Q-TOF systems to fragment degradation products and compare with theoretical masses .
  • Stability-Indicating Methods : Develop HPLC methods with photodiode array detection to resolve degradants under stress (heat, light, pH) .
  • Isolation : Scale-up degradation reactions and isolate products via prep-HPLC for structural elucidation (NMR, IR) .

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